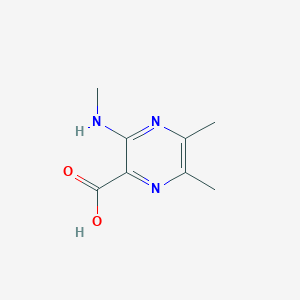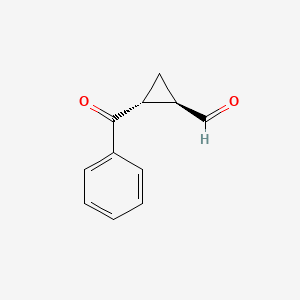
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde is a chiral compound with significant importance in organic chemistry. It features a cyclopropane ring substituted with a benzoyl group and an aldehyde group, making it a versatile intermediate in various chemical reactions. The compound’s unique structure allows it to participate in stereoselective synthesis, making it valuable in the development of pharmaceuticals and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the reaction of benzoyl chloride with cyclopropanecarbaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzoyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-benzoylcyclopropanecarboxylic acid.
Reduction: Formation of 2-benzoylcyclopropanemethanol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
作用機序
The mechanism of action of rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde involves its ability to participate in stereoselective reactions due to its chiral nature. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzoyl and aldehyde groups allow it to form covalent bonds with nucleophiles, facilitating its incorporation into larger molecular structures.
類似化合物との比較
Similar Compounds
- rel-(1R,2R)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile
- rel-(1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
- rel-(1R,2R)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylic acid
Uniqueness
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and stereoselectivity. The presence of both a benzoyl group and an aldehyde group allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
(1R,2R)-2-benzoylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H10O2/c12-7-9-6-10(9)11(13)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10+/m0/s1 |
InChIキー |
AYNOAUPZPAXOGM-VHSXEESVSA-N |
異性体SMILES |
C1[C@H]([C@@H]1C(=O)C2=CC=CC=C2)C=O |
正規SMILES |
C1C(C1C(=O)C2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


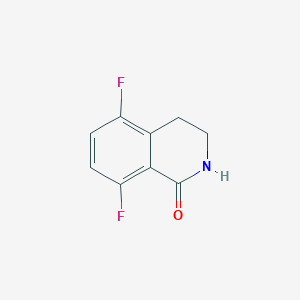
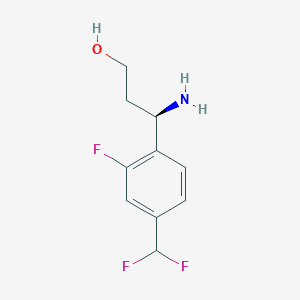
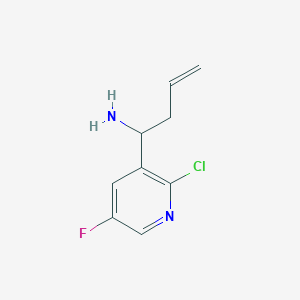
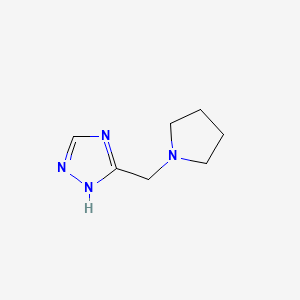
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
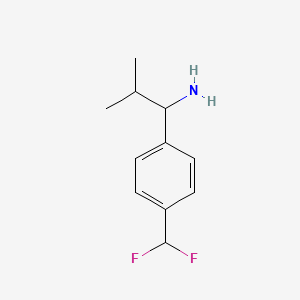
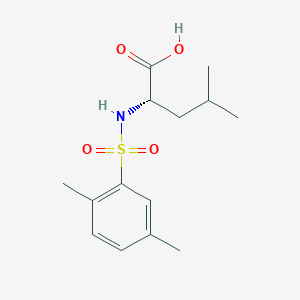
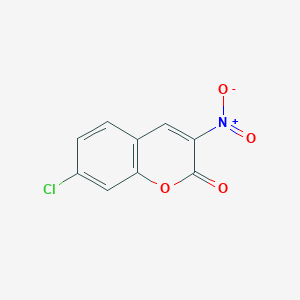
![2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13118260.png)
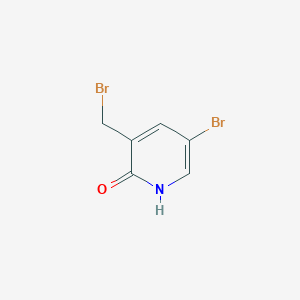
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
